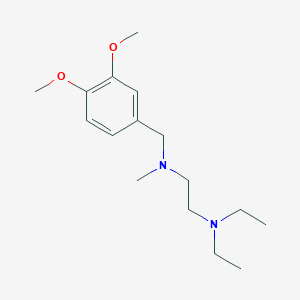![molecular formula C16H13F4NO3 B5758440 N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5758440.png)
N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide, also known as FTB or FTB-1, is a chemical compound that has been the focus of scientific research due to its potential as a therapeutic agent. FTB belongs to the class of phenylalkylamines and has been found to exhibit various biochemical and physiological effects.
作用机制
The exact mechanism of action of N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide is not fully understood. However, it has been proposed that N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide inhibits the activity of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has also been shown to modulate the activity of certain ion channels, such as TRPV1 and TRPA1, which are involved in pain perception.
Biochemical and Physiological Effects:
N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has also been found to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in animal models of inflammation.
实验室实验的优点和局限性
N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has several advantages for lab experiments. It is a highly pure compound that can be easily synthesized in large quantities. It has also been found to exhibit low toxicity and high selectivity for certain targets. However, N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has some limitations, including its poor solubility in water and its instability under certain conditions.
未来方向
There are several future directions for the research on N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide. One direction is to investigate the potential of N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide as a therapeutic agent for various inflammatory and pain-related conditions. Another direction is to explore the molecular targets and pathways involved in the anti-cancer effects of N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide. Additionally, the development of more stable and water-soluble analogs of N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide may enhance its therapeutic potential.
合成方法
The synthesis of N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide involves the reaction of 4-fluoro-3-(trifluoromethyl)aniline with 3,5-dimethoxybenzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide as a white solid with a high purity.
科学研究应用
N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F4NO3/c1-23-11-5-9(6-12(8-11)24-2)15(22)21-10-3-4-14(17)13(7-10)16(18,19)20/h3-8H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBACWBFWCATJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[5-(2-chloro-4-nitrophenyl)-2-furoyl]-4-methylpiperidine](/img/structure/B5758367.png)
![N-{[(4-methoxybenzyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5758375.png)




![1-(2-methoxyphenyl)-4-[(4-phenyl-1-piperazinyl)acetyl]piperazine](/img/structure/B5758434.png)
![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)benzenecarboximidamide](/img/structure/B5758441.png)

![ethyl [2-(2-pyridinyl)-1H-benzimidazol-1-yl]acetate](/img/structure/B5758459.png)
![6-ethyl-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5758466.png)

![5-[(diethylamino)sulfonyl]-2-methyl-N-phenylbenzamide](/img/structure/B5758479.png)